1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] is a complex organic compound characterized by the presence of two tetrazole rings attached to a central phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] typically involves the following steps:
Formation of the Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with azides under acidic conditions. Common reagents include sodium azide and ammonium chloride.
Attachment to the Phenylene Group: The synthesized tetrazole rings are then attached to a central phenylene group through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole rings can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The tetrazole rings can form strong hydrogen bonds and coordinate with metal ions, making the compound effective in various catalytic and binding processes. The phenylene group provides structural stability and enhances the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Phenylene)bis[2-(1H-tetrazol-5-yl)ethan-1-one]: Lacks the phenyl groups attached to the tetrazole rings.
1,1’-(1,4-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]: Has a different substitution pattern on the phenylene group.
Uniqueness
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] is unique due to the presence of both phenyl and tetrazole groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
184947-01-1 |
---|---|
Molecular Formula |
C24H18N8O2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)-1-[3-[2-(1-phenyltetrazol-5-yl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C24H18N8O2/c33-21(15-23-25-27-29-31(23)19-10-3-1-4-11-19)17-8-7-9-18(14-17)22(34)16-24-26-28-30-32(24)20-12-5-2-6-13-20/h1-14H,15-16H2 |
InChI Key |
RGDIUYACNZAHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CC(=O)C3=CC(=CC=C3)C(=O)CC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.